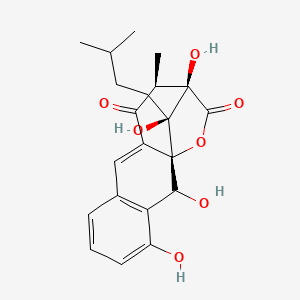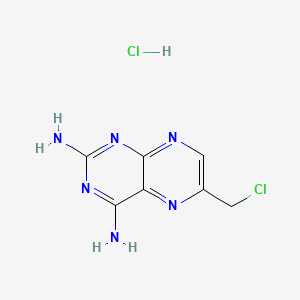
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride often involves the condensation of 5,6-diaminopyrimidines with various phenylhydrazones in acidic medium under nitrogen to yield formal dihydro derivatives. These derivatives preferentially exist as intramolecular adducts, showcasing the compound's reactive potential in forming covalent bonds within its structure (Soyka, Pfleiderer, & Prewo, 1990).
Molecular Structure Analysis
Structural analysis through X-ray crystallography has provided insights into the molecular conformation of related pteridine derivatives, revealing the preference for intramolecular adduct formation. The crystallographic studies demonstrate the compound's ability to assume stereochemically pure configurations, critical for understanding its chemical behavior (Soyka, Pfleiderer, & Prewo, 1990).
Chemical Reactions and Properties
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride and its derivatives undergo a range of chemical reactions, including cycloadditions, which are key for synthesizing various substituted pteridinediones. These reactions are fundamental in exploring the compound's reactivity and potential applications in developing novel compounds (Steinlin, Sonati, & Vasella, 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are significantly influenced by the compound's molecular structure and the presence of intramolecular adducts (Soyka, Pfleiderer, & Prewo, 1990).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, highlight the compound's potential in synthetic chemistry. The ability to form stable derivatives through acylation and the characterization of these derivatives through spectroscopic methods provide insights into the compound's versatility (Soyka, Pfleiderer, & Prewo, 1990).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride has been investigated for its potential as a precursor in the synthesis of compounds with anticancer properties. For instance, 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, synthesized from a related compound, demonstrated high potency against L-1210 mouse leukemia lymphoblasts, suggesting significant anticancer potential (Khaled et al., 1984). Furthermore, several tripeptide analogues of methotrexate, synthesized from 2,4-diamino-6-(chloromethyl)pteridine, showed moderate activity against murine leukemia, highlighting its utility in developing anticancer agents (Suster et al., 1978).
Biomarker Development
The compound has also been explored in the context of biomarker development for noninvasive cancer diagnosis. A study analyzing urinary pteridine levels, including those related to 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride, found that certain pteridine levels could reflect the presence of cancers, suggesting potential use in early cancer diagnosis (Gamagedara et al., 2011).
Drug Synthesis and Modification
This chemical is also integral in synthesizing and modifying drugs, including those related to folic acid analogs. The synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone hydrobromide demonstrates the compound's utility in attaching functional groups to drug molecules, which is crucial for developing new therapeutics (Piper et al., 1987).
Eigenschaften
IUPAC Name |
6-(chloromethyl)pteridine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKFWPFFHILFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57521-63-8 (Parent) | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40231992 | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
CAS RN |
82778-08-3 | |
| Record name | 2,4-Pteridinediamine, 6-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82778-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2QL1GYL98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)
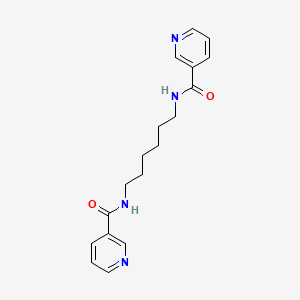
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)
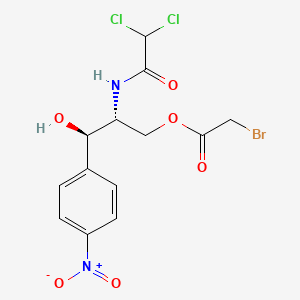
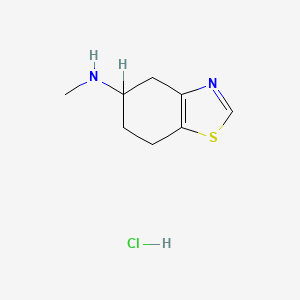
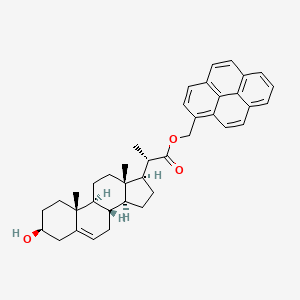
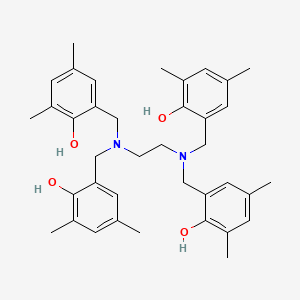

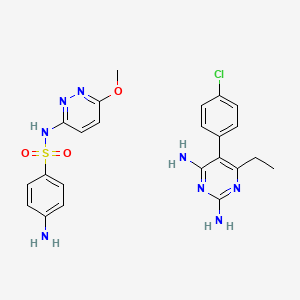
![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)
![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)

